molecular formula C11H10N4O B3356920 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one CAS No. 695189-08-3

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

Cat. No.: B3356920
CAS No.: 695189-08-3
M. Wt: 214.22 g/mol
InChI Key: BVARPYUELXGEQN-UHFFFAOYSA-N
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Description

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one is a synthetic derivative based on the dihydropyrazinoquinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biopharmaceutical activities . This compound features an amino functionalization, which offers a handle for further chemical modification and is anticipated to influence its physicochemical properties and biological interactions. Researchers can leverage this chemical as a key intermediate for constructing more complex molecules or as a probe for investigating new biological pathways. The dihydropyrazino[2,1-b]quinazolinone structural class is a fused heterocyclic system of significant research interest due to its wide spectrum of reported pharmacological activities. Related analogs have demonstrated potential in various research areas, including antibacterial , antifungal , antiviral , and antileukemic studies . Furthermore, this scaffold is found in compounds being explored for anti-type 2 diabetic activity . The specific biological profile of this 1-amino analog is an active area of investigation, and its mechanism of action is likely target-dependent, as is common with quinazolinone-based structures . The synthesis of this compound is related to advanced methodologies, such as the Sequential Quinazolinone-Amidine Rearrangement Strategy (SQuAReS), which involves the ring-opening of chiral sulfamidates followed by a domino cyclization to form the intricate pyrazinoquinazolinone core with high diastereoselectivity . This product is provided as a high-purity material to ensure consistent and reliable results in your research applications. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-9-10-14-8-4-2-1-3-7(8)11(16)15(10)6-5-13-9/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVARPYUELXGEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635371
Record name 1-Amino-3,4-dihydro-6H-pyrazino[2,1-b]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695189-08-3
Record name 1-Amino-3,4-dihydro-6H-pyrazino[2,1-b]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical and Contextual Overview of 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One Research

Evolution of Quinazolinone and Pyrazine (B50134) Chemistry Leading to the Investigation of 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

The quinazolinone scaffold is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring and is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its derivatives have been the subject of intense research for over a century, yielding a vast number of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govaurigeneservices.comptfarm.plnih.gov The first synthesis of a quinazolinone derivative was reported in the late 19th century, and since then, the therapeutic potential of this class has been extensively explored, leading to several clinically approved drugs. nih.gov

Concurrently, pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, has also established itself as a crucial component in biologically active molecules. mdpi.com Pyrazine derivatives are found in numerous natural products and synthetic compounds, exhibiting activities such as anticancer, antibacterial, and anti-inflammatory effects. mdpi.com The inherent bioactivity of the pyrazine ring has made it a frequent target for chemical synthesis and modification. mdpi.com

The evolution of synthetic methodologies and a deeper understanding of structure-activity relationships (SAR) prompted chemists to combine known bioactive pharmacophores into hybrid molecules. nih.govnih.gov The rationale behind this molecular hybridization strategy is that the resulting fused or linked structures may exhibit synergistic, additive, or entirely new pharmacological profiles. The fusion of the quinazolinone and pyrazine rings to form the tricyclic pyrazino[2,1-b]quinazolin-6-one core is a direct outcome of this paradigm, merging two heterocycles of proven medicinal importance. The investigation of specific derivatives, such as this compound, represents a targeted effort to explore the chemical space around this novel scaffold.

Key Milestones in the Discovery and Early Research of this compound

While specific research milestones for this compound are not prominent in publicly available scientific literature, the development of its core scaffold and related analogues marks the key progress in this area. Early research focused on establishing synthetic routes to the parent pyrazino[2,1-b]quinazoline system and its oxygenated derivatives.

A significant area of research has been on the related pyrazino[2,1-b]quinazoline-3,6-dione core, which is found in a number of alkaloids isolated from marine-derived fungi. nih.gov Studies on the isolation, synthesis, and biological activities of this core linked to an indole (B1671886) moiety have increased significantly over the last two decades. nih.gov These natural products have served as a foundation and inspiration for the synthesis of a wider family of pyrazino[2,1-b]quinazolinone derivatives.

Key developments have centered on multi-step synthetic approaches to construct the tricyclic system. For instance, the synthesis of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones has been achieved, and these compounds have been evaluated for various biological activities, including antibacterial effects. nih.gov The table below summarizes representative research on related analogues, highlighting the focus on the broader chemical class.

Compound ClassKey Research FindingSignificance
Indole-containing pyrazino[2,1-b]quinazoline-3,6-dionesSynthesis of natural product fiscalin B and its derivatives was achieved. nih.govEstablished synthetic pathways and demonstrated the biological potential (e.g., antibacterial) of the core scaffold. nih.gov
2-Substituted-quinazolin-4(3H)-onesDevelopment of various synthetic methods, including microwave-assisted and multi-component reactions, to create diverse libraries of derivatives. mdpi.commdpi.comProvided foundational synthons and methods applicable to the synthesis of more complex fused systems.
3-Amino-quinazolin-4(3H)-one DerivativesUsed as versatile synthons for further elaboration into Schiff bases, amides, and fused heterocyclic systems. mdpi.comresearchgate.netDemonstrated the utility of the 3-amino group as a handle for chemical diversification, a key feature of the title compound.

These studies on related structures form the bedrock upon which future investigations into specific derivatives like this compound can be built.

Paradigms and Theoretical Frameworks Guiding this compound Research

The investigation into compounds like this compound is guided by established paradigms in medicinal chemistry and drug discovery.

Molecular Hybridization: This is a primary theoretical framework driving the synthesis of such molecules. nih.gov The strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. In this case, the quinazolinone and pyrazine moieties are combined with the expectation of producing a novel compound with enhanced affinity for a biological target, a modified selectivity profile, or a completely new mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Research on this class of compounds is heavily reliant on SAR. researchgate.netmdpi.com This paradigm involves the systematic synthesis of a series of analogues where specific parts of the molecule are altered to determine the effect of each structural change on biological activity. For the pyrazino[2,1-b]quinazolin-6-one scaffold, SAR studies would involve modifying substituents at various positions, such as the amino group and other sites on the aromatic rings, to map the structural requirements for a desired biological effect. mdpi.com

Privileged Scaffolds: The quinazolinone core is often referred to as a privileged scaffold, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Research into fused systems containing this scaffold is based on the premise that its privileged nature can be extended or modulated by the addition of other heterocyclic systems like pyrazine. This framework justifies the exploration of diverse derivatives around the core pyrazino[2,1-b]quinazolin-6-one structure.

Collectively, these theoretical concepts provide a rational basis for the synthesis and evaluation of this compound and its analogues as potential subjects for further research.

Synthetic Methodologies and Chemical Transformations of 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One

Diverse Synthetic Routes for the Core 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one Scaffold

The construction of the pyrazino[2,1-b]quinazolin-6-one framework can be achieved through various synthetic strategies, ranging from traditional multi-step pathways to more efficient one-pot and catalyst-mediated approaches.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a reliable and well-established route to the pyrazino[2,1-b]quinazolin-6-one core. A common pathway commences with the synthesis of a key intermediate, 2-(aminomethyl)-4(3H)-quinazolinone, which is then elaborated to form the fused pyrazine (B50134) ring. derpharmachemica.comderpharmachemica.com

A typical sequence involves:

Formation of a Benzoxazinone (B8607429) Precursor : The synthesis often begins with anthranilic acid, which is reacted with chloroacetyl chloride to form 2-chloromethyl-4-oxo-3,1-benzoxazinone. derpharmachemica.com

Synthesis of the Quinazolinone Intermediate : The benzoxazinone is then treated with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) under fusion, to yield 2-(aminomethyl)-4(3H)-quinazolinone. derpharmachemica.comderpharmachemica.com

Cyclization to Form the Pyrazine Ring : The final and crucial step is the cyclization of the quinazolinone intermediate. This is typically achieved by reacting it with α-haloketones, such as ω-bromomethyl aryl ketones, in the presence of a base like fused sodium acetate in acetic acid. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to afford the 4-aryl-1H-pyrazino[2,1-b]quinazolin-6(2H)-one scaffold. derpharmachemica.com

Table 1: Example of a Multi-Step Synthesis Pathway

StepStarting Material(s)Reagent(s)Intermediate/ProductReference
1Anthranilic acidChloroacetyl chloride2-Chloromethyl-4-oxo-3,1-benzoxazinone derpharmachemica.com
22-Chloromethyl-4-oxo-3,1-benzoxazinoneAmmonium acetate2-(Aminomethyl)-4(3H)-quinazolinone derpharmachemica.com
32-(Aminomethyl)-4(3H)-quinazolinoneω-Bromomethyl aryl ketones, Sodium acetate4-Aryl-1H-pyrazino[2,1-b]quinazolin-6(2H)-one derpharmachemica.com

One-Pot Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. acgpubs.org While a specific one-pot synthesis for the exact this compound is not extensively documented, strategies for the synthesis of the core quinazolinone ring are well-established and can be adapted. researchgate.netnih.gov

These reactions often utilize readily available starting materials. For instance, a three-component reaction involving isatoic anhydride (B1165640), an amine source, and an aldehyde or ketone can efficiently produce the dihydroquinazolinone core. nih.gov The mechanism typically begins with the amine opening the isatoic anhydride ring, followed by condensation with the carbonyl compound and subsequent cyclization. researchgate.net Adapting this to the target scaffold could involve using a bifunctional component, such as a protected amino-aldehyde or amino-ketone, which could participate in the initial quinazolinone formation and then be deprotected and cyclized in the same pot to form the pyrazine ring.

Catalyst-Mediated Synthesis Approaches

The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to the quinazolinone scaffold. nih.govmdpi.com Both metal-based and organocatalytic systems have been successfully employed.

Transition-Metal Catalysis : Copper catalysts are frequently used in the synthesis of quinazolines. For example, copper(I) chloride (CuCl) has been employed to catalyze the oxidative dehydrogenation in the formation of the quinazoline (B50416) ring from 2-aminobenzylamines and various aldehydes, using oxygen as the oxidant. mdpi.com Other metals, such as manganese and iron, have also been utilized in catalytic systems to promote the synthesis of quinazolines under aerobic conditions. mdpi.com Palladium catalysts have been used in cascade reactions to construct fused pyrazino[2,1-b]quinazolin-6-one systems. ujpronline.com

Nanocatalysis : Modern approaches have introduced the use of heterogeneous nanocatalysts, which offer advantages like high surface area, easy recovery, and reusability. For example, a functionalized SBA-15 nanoporous compound has been used to catalyze the one-pot, three-component synthesis of 4-oxo-dihydroquinazolinones with high yields. nih.gov

Organocatalysis : Non-metal, small organic molecules can also effectively catalyze the formation of quinazolinones. Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the construction of quinazolinones in aqueous solutions, often assisted by methods like ultrasound irradiation to improve reaction times and yields. ujpronline.com

Table 2: Overview of Catalytic Approaches for Quinazolinone Synthesis

Catalyst TypeExample CatalystReaction TypeAdvantagesReference
Transition MetalCuCl/DABCO/TEMPOOxidative AnnulationHigh yields, uses O₂ as oxidant mdpi.com
Transition MetalPalladiumCascade CyclizationOne-pot synthesis of fused systems ujpronline.com
NanocatalystSBA-15@ELAThree-component reactionRecoverable, high yields, green chemistry nih.gov
Organocatalystp-Toluenesulfonic acidMulti-component reactionMetal-free, environmentally benign ujpronline.com

Functional Group Interconversions and Derivatization Strategies of this compound

Once the core scaffold is synthesized, its functional groups can be modified to create a library of derivatives. The exocyclic amino group and the heterocyclic rings provide multiple handles for chemical transformation. derpharmachemica.com

Regioselective Alkylation of Exocyclic Nitrogen

The nitrogen atoms within the pyrazino[2,1-b]quinazolin-6-one structure are key sites for derivatization. Alkylation, in particular, allows for the introduction of various substituents. Studies on related pyrazino[2,1-b]quinazolinones have shown that the nitrogen in the pyrazine ring can be selectively alkylated. derpharmachemica.com

This transformation is typically carried out by treating the parent heterocycle with an alkyl halide, such as methyl iodide or ethyl iodide, in a suitable solvent like pyridine (B92270) under reflux conditions. The reaction proceeds via nucleophilic attack of the pyrazine nitrogen onto the electrophilic carbon of the alkyl halide, leading to the corresponding N-alkylated derivative. derpharmachemica.com The choice of base and solvent can be critical in controlling the regioselectivity of the alkylation, especially when multiple nucleophilic nitrogen atoms are present.

Table 3: Examples of Alkylation Reactions

SubstrateAlkylating AgentSolventProductReference
4-Aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinoneMethyl iodidePyridine2-Methyl-4-aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinone derpharmachemica.com
4-Aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinoneEthyl iodidePyridine2-Ethyl-4-aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinone derpharmachemica.com

Substituent Effects on the Quinazolinone and Pyrazine Rings

The electronic properties of substituents on both the quinazolinone and pyrazine rings can significantly influence the reactivity and properties of the molecule.

Quinazolinone Ring : Substituents on the benzene (B151609) portion of the quinazolinone ring play a crucial role in modulating the electronic nature of the entire heterocyclic system. Electron-withdrawing groups, such as nitro or halogen groups, can make the carbonyl carbon more electrophilic and can influence the acidity of N-H protons. Conversely, electron-donating groups can increase the electron density of the aromatic system. For example, the presence of a nitro group on the quinazolinone ring has been shown to facilitate certain reactions and can be a precursor for an amino group, which can be further functionalized. researchgate.net

Pyrazine Ring : Substituents on the pyrazine ring can affect the nucleophilicity of the ring nitrogens and the reactivity of adjacent carbons. An aryl group at the 4-position, for instance, introduces steric bulk and electronic effects that can direct the regioselectivity of subsequent reactions like alkylation. derpharmachemica.com The presence of electron-withdrawing groups on this aryl substituent can decrease the nucleophilicity of the pyrazine nitrogen, potentially slowing down alkylation reactions.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of complex heterocyclic scaffolds such as this compound and related quinazolinone derivatives has increasingly benefited from the application of green chemistry principles. These methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents. Key green approaches include the use of microwave irradiation and the development of solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the construction of quinazoline and fused quinazolinone frameworks. nih.govresearchgate.net The primary benefit of microwave irradiation is the rapid and efficient heating of the reaction mixture, which leads to a dramatic reduction in reaction times, often from hours to mere minutes. researchgate.netnih.gov This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction, leading to uniform and rapid thermal energy distribution. researchgate.net

For the synthesis of quinazolinone precursors, such as 3-amino-substituted quinazolinones, microwave-assisted protocols have been developed that are both efficient and environmentally friendly. mdpi.com For instance, the reaction of 2-benzamidobenzoyl chloride with hydrazine (B178648) in dimethylformamide (DMF) can be completed in 4 minutes under microwave irradiation at 135 °C, yielding 3-amino-2-phenylquinazolin-4(3H)-one with a high yield of 81%. researchgate.net Similarly, the cyclocondensation of anthranilic acid with lactim ethers to prepare pyrazino[2,1-b]quinazoline-3,6-diones has been significantly improved by using microwave irradiation, overcoming the low yields and potential for epimerization seen with traditional thermal methods. nih.gov

The advantages of this technique extend to multi-step, one-pot syntheses and reactions involving solid supports. nih.gov The cleaner reaction profiles, simplified work-up procedures, and higher product yields make microwave-assisted synthesis a valuable green alternative for producing the core structures needed for this compound. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinazolinone Derivatives

Product Starting Materials Method Conditions Time Yield Reference
N-arylheterocyclic substituted-4-aminoquinazolines 4-chloro-quinazoline, aryl heterocyclic amines Microwave 2-propanol, 80 °C 20 min 96.5% nih.gov
N-arylheterocyclic substituted-4-aminoquinazolines 4-chloro-quinazoline, aryl heterocyclic amines Conventional 2-propanol, reflux 12 h 85.6% nih.gov
3-amino-2-phenylquinazolin-4(3H)-one 2-benzamidobenzoyl chloride, hydrazine Microwave DMF, K2CO3, 135 °C 4 min 81% researchgate.net

Solvent-free synthesis represents another significant advancement in green chemistry, directly addressing the environmental impact of volatile organic compounds. For the synthesis of quinazolinone systems, solvent-free conditions, often coupled with microwave irradiation or solid acid catalysts, have proven highly effective. researchgate.net The condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters to form polyheterocyclic quinazolino[4,3-b]quinazolin-8-ones proceeds rapidly and in high yields under solvent-free microwave conditions without the need for any organic or inorganic reagents. nih.govresearchgate.net

Solid catalysts, such as montmorillonite (B579905) K-10 clay, have also been employed to facilitate the solvent-free synthesis of 2-substituted-3H-quinazolin-4-ones from anthranilic acid and amides at elevated temperatures. researchgate.net These methods offer numerous advantages, including high product yields, cleaner reaction profiles, short reaction times, and simple experimental work-up procedures. researchgate.net

While specific examples of aqueous medium synthesis for this compound are not extensively documented, the principles of using water as a green solvent are widely applied in heterocyclic synthesis. The development of such protocols would further enhance the environmental credentials of synthesizing this class of compounds.

Table 2: Examples of Solvent-Free Synthesis of Quinazolinone Derivatives

Product Starting Materials Catalyst/Conditions Temperature Time Yield Reference
6-substituted quinazolino[4,3-b]quinazolin-8-ones 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters Microwave, catalyst-free - 3-5 min 85-95% researchgate.net
2-pyridin-3-yl-3H-quinazolin-4-one Anthranilic acid, nicotinamide Montmorillonite K-10 150 °C 30 min 90% researchgate.net

Reaction Mechanisms and Kinetic Studies of this compound Formation and Transformation

The formation and transformation of the pyrazino[2,1-b]quinazolin-6-one scaffold involve sophisticated reaction mechanisms, including tautomerism, isomerization, and domino rearrangement sequences. Understanding these pathways is crucial for controlling stereochemistry and optimizing synthetic routes.

The concept of tautomerism is central to the chemistry of quinazolinones and their precursors, particularly those involving amidine functionalities. For instance, in the synthesis of related 2-hydrazono-3-phenylquinazolin-4(3H)-ones, two potential tautomers can exist: an amino tautomer and an imino tautomer. rsc.org Studies using 15N NMR spectroscopy have shown that in a polar solvent like DMSO, the imino tautomer is the predominant form in solution. rsc.org This preference is critical as the geometry and electronic distribution of the molecule dictate its subsequent reactivity.

This tautomerism is directly relevant to the intermediates formed during domino reactions that lead to pyrazinoquinazolinones. The rearrangement of certain quinazolinones can produce N-H benzamidine (B55565) intermediates. nih.gov These amidines can exist as E/Z isomers and can also tautomerize. The Z-benzamidine tautomer is a key intermediate that is geometrically primed for subsequent spontaneous intramolecular cyclization to form the fused pyrazino ring. nih.gov The stability and interconversion rates of these tautomers and isomers can be influenced by the solvent, temperature, and substitution patterns on the aromatic rings.

A highly efficient and elegant strategy for constructing the pyrazino[2,1-b]quinazolinone core involves a domino reaction sequence that combines a quinazolinone rearrangement with an intramolecular cyclization. nih.gov This process telescopes a minimum of seven distinct chemical transformations into a single synthetic sequence. nih.gov

The sequence begins with a quinazolinone that, upon cleavage of a protecting group, undergoes a rearrangement to form tautomeric (Z)-benzamidines. nih.gov This rearrangement is a crucial step that repositions the reactive functionalities. The resulting N-H benzamidine intermediate does not require isolation; it spontaneously undergoes an intramolecular cyclization. nih.gov In this cyclization, a nucleophilic nitrogen from the side chain attacks an electrophilic carbon of the amidine, leading to the formation of the new heterocyclic ring and yielding the final pyrazinoquinazolinone architecture. nih.govnih.gov

This domino approach is notable for several reasons: it builds molecular complexity rapidly from simple starting materials, it proceeds with high diastereoselectivity, and it requires minimal purification steps, making it a highly atom-economical and step-economical route to complex molecules like pyrrolopyrazinoquinazolinones. nih.gov The mechanism highlights the importance of controlling regioselectivity and stereochemistry through the strategic design of precursor molecules that can cascade through a programmed series of bond-forming and bond-breaking events.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex heterocyclic systems like 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one. It would provide detailed insights into the compound's connectivity, the electronic environment of individual atoms, and its three-dimensional structure in solution.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A comprehensive NMR analysis would involve a suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments.

¹H NMR: This would reveal the chemical shifts, integration, and coupling constants of all proton nuclei. The aromatic protons on the quinazolinone ring system and the aliphatic protons of the dihydropyrazine (B8608421) ring would appear in distinct regions of the spectrum. The amino group protons might appear as a broad singlet.

¹³C NMR: This spectrum would show signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring, which would be expected at a characteristic downfield shift.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations, helping to identify adjacent protons within the aromatic and dihydropyrazine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation and the spatial arrangement of the amino group relative to the rest of the structure.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Dynamic NMR studies could be employed to investigate conformational dynamics, such as the potential for restricted rotation around certain bonds or ring-flipping processes in the dihydropyrazine ring. By recording NMR spectra at different temperatures, it would be possible to determine the energy barriers associated with these dynamic processes.

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Labeling Studies for Structural Insights

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) would be performed to study the fragmentation pathways of the parent ion. While specific data for the 1-amino-3,4-dihydro derivative is not available, studies on related 4-aryl-1H-pyrazino[2,1-b]quinazolin-6(2H)-ones have shown characteristic fragmentation patterns. derpharmachemica.com The molecular ion of these related compounds has been observed to fragment, producing a significant peak corresponding to the core quinazolinone structure. derpharmachemica.com A similar fragmentation pattern could be anticipated for the target compound. The fragmentation would likely involve characteristic losses of small neutral molecules from the pyrazino and quinazolinone rings. Isotopic labeling studies, for instance, by incorporating ¹⁵N or ¹³C atoms at specific positions, could be used to definitively track the fragmentation pathways.

A plausible fragmentation pathway for the related pyrazino[2,1-b]quinazolinone core involves the initial fragmentation to produce an ion at m/z 198, which then undergoes further fragmentation. derpharmachemica.com

Table 1: Potential Mass Spectrometry Fragmentation Data for the Pyrazino[2,1-b]quinazolinone Core

FragmentProposed Structurem/z (mass-to-charge ratio)
Molecular IonC₁₁H₁₀N₄O214.09
Fragment 1C₁₀H₆N₃O198
Fragment 2C₈H₆N₃O174
Fragment 3C₇H₅N₂O145

Note: This table is illustrative and based on the fragmentation of related compounds. Actual m/z values for this compound may differ.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the solid-state architecture.

Crystal Packing and Hydrogen Bonding Networks3.3.2. Polymorphism and Co-crystallization Studies3.4. Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting3.5. Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Following a comprehensive search for scholarly articles and research data, it has been determined that specific computational and theoretical investigations focused solely on the chemical compound This compound are not available in the public domain.

While extensive research exists for the broader class of quinazolinone derivatives, including various computational studies, the search did not yield any papers presenting the detailed analyses requested in the outline for this specific molecule. This includes a lack of published data on its:

Quantum chemical calculations (DFT, ab initio) for electronic structure.

HOMO-LUMO analysis and electrostatic potential maps.

Predictions of acidity, basicity, or protonation states.

Molecular dynamics simulations detailing its conformational landscape or solution behavior.

Specific ligand-protein interaction dynamics.

Solvent effects on its molecular conformation.

Molecular docking studies for biological target prediction.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "this compound." Constructing such an article would require fabricating data that does not exist in the retrieved scientific literature.

Computational and Theoretical Investigations of 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov This approach is instrumental in the rational design of novel analogs with enhanced potency and desired pharmacological profiles. In the context of 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one, QSAR studies can provide valuable insights into the key structural features that govern its biological activity, thereby guiding the synthesis of more effective derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it becomes possible to predict the activity of yet-to-be-synthesized analogs, saving significant time and resources in the drug discovery process.

A typical QSAR study involves several key steps:

Data Set Selection: A series of analogs of this compound with their corresponding experimentally determined biological activities (e.g., IC50 or EC50 values) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors for each analog is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are used to generate a mathematical equation that links the calculated descriptors to the biological activity. chalcogen.ro

Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive ability. nih.gov Key statistical parameters used for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the external test set. chalcogen.ronih.gov

For instance, a hypothetical 2D-QSAR study on a series of this compound analogs might yield a model with the following statistical parameters:

Statistical ParameterValueDescription
0.912The proportion of the variance in the dependent variable that is predictable from the independent variable(s).
0.800A measure of the predictive ability of the model, determined by cross-validation.
F-test60.514A statistical test that compares the combined effect of all variables in the model.
pred_r²0.604The correlation coefficient for the external test set, indicating the model's predictive power for new compounds.

This table is illustrative and based on typical values reported for QSAR studies on related quinazoline (B50416) derivatives. chalcogen.ro

Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional understanding of the structure-activity relationship. nih.gov These methods generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity.

For example, a CoMSIA study on this compound analogs could produce the following statistical results:

Modelpred_r²
CoMFA0.8550.5700.657
CoMSIA0.8950.5990.681

This table is illustrative and based on typical values reported for 3D-QSAR studies on related quinazoline derivatives. nih.gov

The insights gained from these QSAR models are then used to design novel analogs of this compound. For example, if the model indicates that increased steric bulk in a particular region is favorable for activity, new analogs with larger substituents at that position can be proposed. Similarly, if the model suggests that electron-withdrawing groups at another position enhance activity, analogs incorporating such groups can be designed.

The designed compounds can then be synthesized and their biological activity experimentally determined. This iterative process of QSAR modeling, design, synthesis, and testing is a powerful strategy for the optimization of lead compounds and the discovery of new drug candidates.

Pharmacological and Mechanistic Biological Research of 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One

Cellular Responses to 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one in In Vitro Models

Oxidative Stress and Anti-oxidant Mechanisms

Quinazolinone derivatives have demonstrated notable antioxidant activities through various mechanisms. mdpi.com The antioxidant potential of these compounds is often attributed to their chemical structure, particularly the presence of fused heterocyclic rings and their ability to act as hydrogen radical donors. sapub.org

The primary mechanism of antioxidant action involves scavenging free radicals. This has been demonstrated in studies using DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS [2,2′-azino-bis(3-ethyl benzothiazoline-6-sulfonic acid)] assays. sapub.orgmdpi.com In the DPPH assay, the antioxidant molecule donates an electron or hydrogen radical to the stable DPPH radical, causing a color change from violet to yellow, which indicates scavenging activity. sapub.orgmdpi.com The antioxidant activity of quinazolinone derivatives is often linked to electron delocalization capabilities. sapub.org

Furthermore, the introduction of specific functional groups, such as polyphenolic moieties, onto the quinazolinone scaffold has been shown to enhance antiradical activity. nih.gov For instance, quinazolin-4(3H)-ones substituted with hydroxyl groups on an aromatic ring at position 2 exhibit potent radical scavenging abilities. nih.gov The number and position of these hydroxyl groups can significantly influence the antioxidant capacity. nih.gov Some quinazolinone derivatives also exhibit the ability to chelate metal ions, which can prevent the formation of free radicals through reactions like the Fenton reaction. researchgate.net

Table 1: In Vitro Antioxidant Activity of Various Quinazolinone Analogs
Compound TypeAssayActivity (IC50 or EC50 in µM)Reference
2-Aryl-quinazolin-4(3H)-ones (dihydroxy-substituted)DPPH7.2 - 7.5 nih.gov
2-Aryl-quinazolin-4(3H)-ones (monohydroxy-substituted)ABTS23.0 - 69.9 nih.gov
2-Pentylquinazolinthione derivativeDPPH26.87 mdpi.com
Pyrogallol derivatives of quinazolin-4(3H)-oneGeneral AntioxidantHigh activity compared to ascorbic acid nih.gov

In Vivo Mechanistic Studies of this compound in Animal Models

In vivo studies on quinazolinone analogs have been crucial in elucidating their pharmacological effects and mechanisms of action in a physiological context.

Pharmacodynamic (PD) markers are essential for demonstrating the biological effect of a compound on its intended target. For quinazolinone derivatives with anti-inflammatory properties, a common in vivo approach involves measuring the inhibition of inflammatory mediators. jneonatalsurg.com For example, studies on novel quinazoline (B50416) derivatives have utilized carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats to assess anti-inflammatory activity. jneonatalsurg.com In such models, the reduction in paw volume or granuloma weight serves as a key pharmacodynamic marker. jneonatalsurg.com

Analgesic activity, another common property of quinazolines, is often evaluated using the acetic acid-induced writhing test and the hot plate test in mice. jneonatalsurg.com A significant reduction in the number of writhes or an increased latency period on the hot plate indicates peripheral and central analgesic effects, respectively, and these outcomes serve as PD markers. jneonatalsurg.com Furthermore, blood pressure and heart rate have been used as markers to evaluate the cardiovascular activity of 4(3H)-quinazolinone derivatives in rats. mdpi.com

Histopathological examination of tissues from animal models provides critical information on the morphological changes induced by a compound, offering insights into its efficacy and mechanism. For quinazolinone derivatives being investigated for neuroprotective effects, brain tissue is analyzed. For instance, in studies of antiparkinsonian activity in albino rats, histopathological analysis can reveal the protective effects of a compound on neuronal integrity. mdpi.com In anti-inflammatory studies, tissue sections from inflamed paws can be examined to assess the reduction in cellular infiltration and edema. jneonatalsurg.com

Molecular imaging is a powerful, non-invasive tool for visualizing and quantifying biological processes at the molecular level in vivo. This technology is increasingly applied in drug development to confirm target engagement. The quinazolinone scaffold has proven to be an excellent platform for developing fluorescent probes and imaging agents due to its favorable biocompatibility and luminescence properties. rsc.orgresearchgate.net

Quinazolinone derivatives have been developed as fluorescent probes for detecting specific molecules like carbon monoxide. mdpi.com More advanced applications include the use of the quinazolinone core to create probes for positron emission tomography (PET), a highly sensitive imaging technique. While specific PET imaging studies for this compound have not been reported, related research demonstrates the potential of this approach for analogous compounds.

Comparative Analysis of Biological Activities Across this compound Analogs

The biological activity of quinazolinones is highly dependent on the nature and position of substituents on the core structure. taylorandfrancis.com Structure-activity relationship (SAR) studies have revealed key structural features that govern their pharmacological effects. mdpi.com

Antimicrobial Activity: SAR studies indicate that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for antimicrobial activity. nih.gov The presence of a halogen atom (e.g., bromo, chloro) at positions 6 and 8 can enhance this activity. nih.gov For example, 2-azetidinone derivatives of quinazolinone were found to be more active antimicrobials than their Schiff base precursors. nih.gov Furthermore, hybrid molecules combining the quinazolinone scaffold with other active moieties like sulfonamides have been synthesized to create potent antimicrobial agents. nih.gov

Anticancer Activity: The quinazolinone scaffold is central to several approved anticancer drugs, such as EGFR inhibitors. nih.gov The antiproliferative activity is highly sensitive to substitutions. For instance, 4-aminoquinazoline derivatives have shown potent antitumor activity. nih.gov Hybrid compounds merging the quinazolin-4-one structure with 3-cyanopyridin-2-one have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov The addition of groups like 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) to the quinazoline core has also yielded compounds with significant cytotoxicity against various cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Activity: A variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been shown to possess both anti-inflammatory and analgesic properties. jneonatalsurg.comresearchgate.net

Anticonvulsant Activity: SAR studies on anticonvulsant quinazolinones revealed that a chlorine atom at position 7 and a 2-aminophenyl group at position 3 favor the activity. mdpi.com

This comparative analysis underscores the versatility of the quinazolinone scaffold. The fusion of a pyrazine (B50134) ring to form the tetracyclic system of this compound likely confers unique properties, and further investigation is warranted to delineate its specific biological activity profile in comparison to other analogs.

Table 2: Comparative Biological Activities of Selected Quinazolinone Analogs
Analog ClassKey Structural FeaturesPrimary Biological ActivityReference
2,3-Disubstituted Quinazolin-4(3H)-onesVaried substituents at positions 2 and 3Anti-inflammatory, Antimicrobial researchgate.net
Quinazolinone-Sulfonamide HybridsSulfonamide moiety linked to quinazolinone coreAntibacterial nih.gov
4-Aminoquinazoline DerivativesAmino group at position 4; various groups at position 6Anticancer, Antiviral nih.gov
Quinazolinone/3-cyanopyridin-2-one HybridsFused with 3-cyanopyridin-2-oneAnticancer (Dual EGFR/BRAFV600E inhibition) nih.gov
Quinazolinone-Azetidinone DerivativesAzetidinone ring at position 3Antimicrobial nih.gov
2-Aryl-quinazolin-4(3H)-onesAryl group at position 2Antileishmanial arabjchem.org

Structure Activity Relationship Sar and Analog Design Based on 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One

Systematic Modification of the 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one Scaffold and its Impact on Biological Activity

The biological activity of derivatives of this scaffold can be significantly influenced by modifications to its constituent rings and functional groups.

The pyrazine (B50134) ring, a key component of many biologically active compounds, offers several positions for modification. nih.govsemanticscholar.org In the context of the fused pyrazino[2,1-b]quinazolin-6-one system, substitutions on the saturated carbons of the dihydropyrazine (B8608421) ring can impact the molecule's conformation, lipophilicity, and interaction with biological targets.

Research on related pyrazino[2,1-b]quinazoline-3,6-diones has shown that introducing substituents at positions corresponding to the pyrazine ring can modulate activity. researchgate.netnih.gov For instance, alkylation or acetylation at the nitrogen atoms within the pyrazine ring can alter the compound's electronic and steric properties. derpharmachemica.com The introduction of alkyl groups (e.g., methyl, ethyl) or acetyl groups can influence the molecule's ability to form hydrogen bonds and its metabolic stability. derpharmachemica.com

Table 1: Hypothetical Impact of Pyrazine Ring Modifications on Biological Activity

Modification Position Substituent Expected Impact on Activity Rationale
N2 Alkyl (e.g., Methyl, Ethyl) Potentially altered Changes steric bulk and basicity of the nitrogen. derpharmachemica.com
N2 Acetyl Potentially altered Reduces basicity and introduces a hydrogen bond acceptor. derpharmachemica.com

The quinazolinone moiety is a well-established "privileged structure" in medicinal chemistry, and its substitution patterns are known to be critical for various biological activities, including antimicrobial and cytotoxic effects. nih.govnih.govresearchgate.net Structure-activity relationship studies on numerous quinazolinone derivatives have demonstrated that the nature and position of substituents on the fused benzene (B151609) ring significantly affect potency and selectivity. nih.gov

Key findings from related quinazolinone analogs indicate that:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) at positions 6, 7, or 8 of the quinazolinone ring often enhances biological activity. nih.govekb.eg For example, a 7-chloro substituent has been shown to be beneficial for the activity of certain quinazolinone derivatives. nih.gov

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) at positions 6 and 7 have been found to be essential for the cytotoxic activity of some quinazoline-based kinase inhibitors. rsc.org

Electron-Withdrawing Groups: A nitro group (-NO₂) at position 8 has been associated with enhanced anti-mitotic effects in certain anilinoquinazolines. nih.gov

These modifications influence the electronic distribution of the aromatic system and can provide additional interaction points with biological targets. nih.gov

Table 2: Observed Effects of Quinazolinone Ring Substitutions in Analogous Scaffolds

Position on Quinazolinone Ring Substituent Type Example Observed Effect in Analogs Reference
6 and/or 8 Halogen Cl, Br Often improves antimicrobial activity nih.gov
7 Halogen Cl Can be beneficial for activity nih.gov
6 and 7 Electron-Donating -OCH₃ Essential for some cytotoxic activities rsc.org

The primary amino group at the 1-position is a critical pharmacophoric feature, likely acting as a key hydrogen bond donor or a site for salt bridge formation. Its modification can dramatically alter biological activity. scielo.br Studies on related amino-quinazoline structures have shown that this group is often essential for target engagement.

Potential modifications and their likely consequences include:

Acylation: Converting the primary amine to a secondary amide (e.g., acetamide) can change its hydrogen bonding capability from a donor to an acceptor and increase lipophilicity. This can modulate target binding and cell permeability.

Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) could probe for steric tolerance in the binding pocket and may enhance activity if a hydrophobic pocket is available.

Conversion to Guanidine: Replacing the amino group with a guanidinium (B1211019) group introduces a larger, more basic moiety that can form multiple hydrogen bonds, potentially enhancing binding affinity. scielo.br

Incorporation into a Heterocycle: The amino group can be used as a handle to synthesize further fused heterocyclic systems, leading to novel chemical entities with different pharmacological profiles. nih.gov

In many related bioactive scaffolds, the free primary amine is crucial, and its substitution or removal leads to a significant loss of activity. researchgate.netmdpi.comnih.gov

Pharmacophore Mapping and Ligand Design Principles for this compound Derivatives

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govijpscr.info Based on the SAR of the this compound scaffold and its analogs, a hypothetical pharmacophore model can be proposed.

The key features of this pharmacophore likely include:

Hydrogen Bond Donor: The primary amino group at position 1 is a critical hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the quinazolinone ring at position 6 serves as a key hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The benzene ring of the quinazolinone system provides a necessary hydrophobic and/or aromatic interaction domain, which can engage in π-π stacking or hydrophobic interactions with the target.

Additional Acceptor/Donor Sites: The nitrogen atoms within the pyrazine ring can also act as hydrogen bond acceptors, contributing to binding affinity.

Ligand design principles for derivatives of this scaffold would focus on maintaining these core pharmacophoric features while introducing substituents to optimize secondary interactions. For example, adding substituents to the quinazolinone ring could target specific pockets in a receptor, thereby enhancing affinity and selectivity. nih.gov The design of new analogs should aim to preserve the spatial relationship between the key hydrogen bond donor (amino group) and acceptor (carbonyl group), as this distance is often critical for activity.

Strategies for Enhancing Selectivity and Potency through Structural Refinement

To improve the therapeutic potential of lead compounds, structural refinements are employed to enhance their potency against the desired target and selectivity over other related targets. For derivatives of this compound, several strategies can be considered.

Targeting Specific Subpockets: If the structure of the biological target is known, substituents can be rationally designed to fit into specific subpockets of the binding site. For instance, introducing a halogen or a methoxy group on the quinazolinone ring could lead to specific interactions with amino acid residues, thereby increasing both potency and selectivity. mdpi.com

Conformational Rigidity: Introducing conformational constraints, such as incorporating double bonds or additional ring systems, can lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding, which can lead to a significant increase in potency.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (logP) and polar surface area (PSA) is crucial. While increased lipophilicity can enhance membrane permeability and target engagement, it can also lead to off-target effects and poor solubility. A balance can be achieved by adding or modifying polar functional groups.

Exploiting Unique Residues: In enzyme inhibition, if a unique, non-conserved amino acid residue (like a cysteine) is present in the active site of the target enzyme, analogs can be designed to form specific covalent or strong non-covalent interactions with it, leading to high selectivity.

Bioisosteric Replacements and Their Effects on Molecular Interactions

For the this compound scaffold, several bioisosteric replacements could be explored:

Carbonyl Group Replacement: The quinazolinone carbonyl group (an amide) could be replaced with a thioamide, sulfone, or other bioisosteres. This would alter the hydrogen bonding capacity and electronic nature of this part of the molecule.

Ring Bioisosterism: The benzene ring of the quinazolinone could be replaced with other aromatic heterocycles like pyridine (B92270), thiophene, or pyrazole. This modification, as seen in pyrido[3,2-d]pyrimidine (B1256433) bioisosteres of quinazolines, can be useful in designing multi-targeting agents. researchgate.net

Scaffold Hopping: The entire quinazolinone core could be considered a bioisostere for other bicyclic systems found in active compounds, such as phthalazinone or benzothiazine. rsc.org For example, the 4-quinazolinone scaffold has been successfully used as a bioisostere for the phthalazinone core in PARP-1 inhibitors. rsc.org

Functional Group Replacement: Replacing a carbon atom in a side chain with a sulfur atom is a common bioisosteric modification that can lead to new interactions, such as π-sulfur bonds, and alter the compound's affinity for its target. nih.govnih.gov

These replacements can lead to improved ligand-target interactions, better metabolic stability, and reduced toxicity, making them a valuable tool in the optimization of this chemical series.

Future Directions and Emerging Research Avenues for 1 Amino 3,4 Dihydropyrazino 2,1 B Quinazolin 6 One

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally conscious synthetic strategies is paramount for the future of 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one research. Current efforts in the broader field of quinazolinone synthesis are moving away from traditional multi-step processes, which often involve harsh reagents and generate significant waste. nih.gov Future research will likely focus on novel, streamlined methodologies.

One promising direction is the refinement of one-pot, multi-component reactions (MCRs) . These reactions, which combine multiple starting materials in a single step to form a complex product, offer considerable advantages in terms of efficiency and sustainability. aurigeneservices.com For instance, methods using isatoic anhydride (B1165640), an amine, and a cyanating agent have been developed for related 2-amino quinazolinones, providing a straightforward route that minimizes intermediate isolation steps. aurigeneservices.com Adapting such MCR strategies for the pyrazino[2,1-b]quinazoline core could significantly improve yield and reduce production time.

Furthermore, green chemistry principles are increasingly being applied to heterocyclic synthesis. This includes the use of microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields. mdpi.com A novel green microwave-assisted protocol has been successfully used to synthesize various arylamides from benzoxazinones, highlighting its potential for creating derivatives of the target compound. mdpi.com Combining these techniques with environmentally benign solvents like water or ethanol (B145695) represents a key goal for sustainable production. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for Production
One-Pot Multi-Component Reactions (MCRs) Combines three or more reactants in a single vessel.Increased efficiency, reduced waste, simplified procedures. aurigeneservices.com
Microwave-Assisted Synthesis Uses microwave irradiation to heat reactions.Rapid reaction times, higher yields, improved purity. mdpi.com
Green Organocatalysis Employs environmentally friendly catalysts like oxalic acid.Catalyst reusability, milder reaction conditions. researchgate.net
Aza-Wittig Reaction A method for forming nitrogen-containing rings.Provides a specific route for constructing fused heterocyclic systems like the pyrazinoquinazoline core. nih.govnih.gov

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions and Interactions

To optimize synthetic routes and understand the compound's biological interactions, advanced spectroscopic techniques are indispensable. The integration of Process Analytical Technology (PAT) tools allows for real-time, in-line monitoring of chemical reactions, providing deeper insights into reaction kinetics, mechanism, and endpoint determination. mdpi.com

Future research could employ methods such as:

Raman Spectroscopy : This technique provides molecular-level information by probing the vibrational modes of molecules. Its ability to perform non-invasive, real-time measurements makes it ideal for monitoring the cyclization and functionalization steps during the synthesis of the pyrazinoquinazoline core. mdpi.com

UV/Vis Spectroscopy : As a cost-effective and simple method, UV/Vis spectroscopy can be used for in-situ monitoring of key parameters. While less structurally detailed than Raman, it is effective for tracking the concentration of chromophore-containing reactants and products. mdpi.com

Fluorescence Spectroscopy : Given that many aromatic polycyclic compounds exhibit fluorescence, this technique could be used not only for reaction monitoring but also for studying the compound's interaction with biological targets like proteins or DNA, providing data on binding affinity and conformational changes. mdpi.comresearchgate.net

These techniques enable a shift from batch-wise quality control to continuous, real-time process control, ensuring higher consistency and quality in the production of this compound.

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development, and their application to this compound research holds immense potential. nih.gov

Key applications include:

Predicting Drug-Protein Interactions : AI algorithms can be trained on vast datasets of known drug-target interactions to predict the likely biological targets of novel compounds. nih.gov This could rapidly identify promising therapeutic areas for the target molecule, moving beyond the known activities of the broader quinazolinone class.

De Novo Drug Design : Deep learning models, such as Recurrent Neural Networks (RNNs), can learn the syntax of molecular structures and generate novel derivatives with desired physicochemical and biological properties. nih.gov This approach could be used to design a library of analogues of this compound optimized for potency, selectivity, and pharmacokinetic profiles.

EvoRank and Protein Engineering : AI models like EvoRank leverage evolutionary data from millions of natural proteins to guide the design of new protein-based therapies. utexas.edu While not directly designing the small molecule, such AI can help identify and optimize its protein targets, facilitating a more rational approach to understanding its mechanism of action.

Unexplored Biological Targets and Mechanistic Pathways for Action

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov A key future direction is to identify novel targets for this compound that diverge from its parent class.

Potential unexplored areas include:

Neurodegenerative Diseases : Certain aminoquinazolinone-hydrazone derivatives have shown potential as multi-targeting agents in Alzheimer's disease by inhibiting enzymes like Monoamine Oxidase B (MAO-B) and Beta-site APP cleaving enzyme 1 (BACE1). strath.ac.uk Investigating the potential of this compound against these and other neurological targets is a promising avenue.

Viral Infections : In the wake of the COVID-19 pandemic, research has identified 2-aminoquinazolin-4-(3H)-one derivatives as potent inhibitors of SARS-CoV-2. nih.gov The mode of action is still being investigated, but potential targets include proteins involved in the viral entry mechanism like ACE-2 and TMPRSS2. nih.gov This opens a critical area of investigation for the target compound.

Enzyme Inhibition : Many quinazolinones function by inhibiting specific enzymes. For example, some derivatives are potent inhibitors of DNA gyrase in bacteria, while others target phosphodiesterase-4 (PDE-4). nih.govmdpi.com A comprehensive screening against a panel of kinases, proteases, and other enzymes could reveal novel and potent inhibitory activities.

Elucidating the precise mechanistic pathways will require a combination of molecular docking studies to predict binding modes, followed by in vitro enzymatic assays and cell-based studies to confirm the biological activity. nih.gov

Synergistic Approaches with Other Chemical Entities to Elucidate Biological Mechanisms

Investigating the synergistic effects of this compound with other chemical agents can both enhance therapeutic efficacy and help to unravel complex biological mechanisms. This can be achieved through molecular hybridization or combination therapy studies.

Molecular hybridization , where the core structure is linked to other pharmacophores, is a powerful strategy. For example, combining the quinazolinone scaffold with moieties like 1,2,4-triazole (B32235) or 1,3,4-thiadiazine has been used to create potent antimicrobial agents. nih.govresearchgate.netbiointerfaceresearch.com Future research could involve creating hybrid molecules that incorporate a photo-active group, potentially leading to novel photochemotherapeutics whose activity can be controlled by light. mdpi.com

Another approach involves studying the compound in combination with known drugs . For instance, in cancer research, combining it with standard chemotherapeutic agents could reveal synergistic interactions that overcome drug resistance or reduce toxicity. Similarly, in infectious disease research, combining it with existing antibiotics could combat resistant bacterial strains. These studies help to map the compound's role within broader cellular signaling and metabolic networks.

Challenges and Opportunities in Research

The path forward for this compound research is filled with both challenges and significant opportunities.

Challenges:

Improving Pharmacokinetics : A common challenge with planar heterocyclic compounds can be poor in vivo pharmacokinetic properties, such as low bioavailability or rapid metabolism. nih.gov Future synthetic efforts must focus on structural modifications that improve these parameters without sacrificing biological activity.

Elucidating Mechanism of Action : While broad activities may be identified, determining the precise molecular target and mechanism of action remains a complex task that requires sophisticated biochemical and cellular tools. nih.gov

Scalable Synthesis : Transitioning from laboratory-scale synthesis to a large-scale, cost-effective, and sustainable manufacturing process is a significant hurdle that requires substantial process optimization. nih.gov

Opportunities:

Broad Therapeutic Potential : The diverse biological activities associated with the parent quinazolinone scaffold suggest that this compound has the potential to be developed into a therapeutic agent for a wide range of diseases. researchgate.net

Computational Advancement : The rise of AI and advanced computational chemistry provides an unprecedented opportunity to accelerate the drug discovery pipeline, from target identification to lead optimization. nih.gov

Tackling Unmet Medical Needs : The unique structure of this compound may allow it to interact with novel biological targets, offering new therapeutic strategies for challenging diseases like Alzheimer's and drug-resistant infections. strath.ac.uk

By systematically addressing these challenges and leveraging emerging technologies, the scientific community can unlock the full therapeutic promise of this compound.

Q & A

Q. What are the established synthetic routes for 1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one, and what key reaction conditions influence yield?

Synthesis typically involves multi-step cyclization reactions. A common approach is the condensation of anthranilic acid derivatives with amines or hydrazines, followed by cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, analogous quinazolinone derivatives were synthesized via a three-step process: (i) formation of a Schiff base intermediate, (ii) cyclization under acidic conditions, and (iii) functionalization of the amino group . Key variables affecting yield include reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. toluene), and stoichiometry of reagents. Lower yields (<50%) are often attributed to incomplete cyclization; optimizing catalyst loading (e.g., PPA vs. POCl₃) can improve efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon hybridization (e.g., distinguishing aromatic vs. aliphatic protons in the pyrazinoquinazoline core) .
  • FT-IR : Identification of NH₂ stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
  • Elemental Analysis : Validation of empirical formula (C₁₁H₁₀N₄O requires C 59.45%, H 4.54%, N 25.21%) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is standard for removing unreacted precursors. Recrystallization from ethanol/water (1:1) enhances purity by eliminating polar byproducts. For scale-up, preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the amino group at position 1 exhibits higher electron density, favoring electrophilic substitution. Molecular docking can predict binding affinities for biological targets (e.g., enzyme active sites), guiding derivatization strategies .

Q. What mechanistic insights explain contradictions in reported reaction outcomes (e.g., competing cyclization pathways)?

Divergent pathways may arise from solvent effects or intermediate stability. For instance, in polar aprotic solvents (DMF), enol tautomers dominate, favoring pyrazine ring closure. In non-polar solvents (toluene), keto tautomers promote quinazoline formation. Kinetic vs. thermodynamic control can be validated via time-resolved ¹H NMR monitoring .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance antimicrobial activity by increasing membrane permeability.
  • Bulkier substituents (e.g., aryl groups) reduce solubility but improve target selectivity.
    Biological assays (MIC tests against S. aureus) combined with logP measurements quantify these effects .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Racemization during cyclization is a key issue. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity. Asymmetric catalysis (e.g., using L-proline derivatives) or resolution via diastereomeric salt formation (e.g., with tartaric acid) are viable solutions .

Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Variable-temperature NMR (VT-NMR) distinguishes tautomers by tracking proton exchange rates. For example, slow exchange at −40°C in DMSO-d₆ reveals distinct NH and OH signals. X-ray crystallography provides definitive tautomeric assignments via bond-length analysis .

Q. What methodologies address stability issues under physiological conditions (e.g., hydrolysis of the amino group)?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products. Lyophilization or formulation with cyclodextrins improves aqueous stability. Degradation kinetics (Arrhenius plots) guide shelf-life predictions .

Data Analysis and Experimental Design

Q. How should researchers reconcile discrepancies in reported biological activity data across studies?

Potential factors include:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Compound purity : Validate via orthogonal methods (HPLC + HRMS).
  • Cell line differences : Use isogenic cell panels to control for genetic variability.
    Meta-analysis of published data with weighted Z-scores can identify consensus trends .

Q. What experimental controls are essential for validating synthetic pathways?

  • Negative controls : Omit key reagents (e.g., POCl₃) to confirm cyclization dependency.
  • Isotopic labeling : ¹⁵N-labeled precursors track nitrogen incorporation into the pyrazine ring.
  • Kinetic profiling : Monitor intermediates via LC-MS to identify rate-limiting steps .

Tables

Table 1. Key Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Schiff base cyclizationPOCl₃, 100°C, 6 hr62
Microwave-assistedDMF, 150°C, 30 min78
Solvent-freePPA, 120°C, 4 hr55

Table 2. Biological Activity of Derivatives

Substituent (Position)MIC (S. aureus, µg/mL)logP
-H641.2
-NO₂ (3)81.8
-Cl (4)322.1

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Cite methodological details from peer-reviewed journals .
  • Structural ambiguities require orthogonal validation (e.g., XRD + DFT).

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one
Reactant of Route 2
1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.